Cholesteryl erucate

Vue d'ensemble

Description

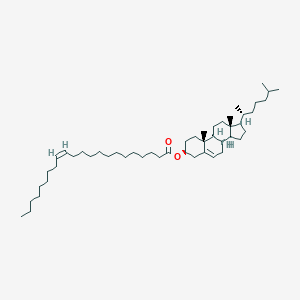

L'érucate de cholestéryle est un ester de cholestérol formé par l'estérification du cholestérol avec l'acide érucique. Il est un membre de la famille des lipides stéroliques et est connu pour son rôle dans divers processus biologiques. Le composé a la formule moléculaire C49H86O2 et une masse moléculaire de 707,21 g/mol .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'érucate de cholestéryle peut être synthétisé par l'estérification du cholestérol avec l'acide érucique. La réaction implique généralement l'utilisation d'un catalyseur tel que l'acide sulfurique ou l'acide p-toluènesulfonique. La réaction est réalisée sous reflux dans un solvant organique tel que le toluène ou le chloroforme. Le produit est ensuite purifié par recristallisation ou chromatographie sur colonne .

Méthodes de production industrielle : En milieu industriel, la production d'érucate de cholestéryle implique des processus d'estérification similaires mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés garantit un rendement et une pureté élevés. Les conditions de réaction sont optimisées pour minimiser les sous-produits et maximiser l'efficacité du processus .

Types de réactions :

Oxydation : L'érucate de cholestéryle peut subir des réactions d'oxydation, en particulier au niveau de la double liaison dans la partie acide érucique. Les oxydants courants comprennent le permanganate de potassium et l'ozone.

Réduction : Le composé peut être réduit pour former du stéarate de cholestéryle en utilisant des catalyseurs d'hydrogénation tels que le palladium sur carbone.

Substitution : L'érucate de cholestéryle peut participer à des réactions de substitution où le groupe ester est remplacé par d'autres groupes fonctionnels.

Réactifs et conditions courants :

Oxydation : Permanganate de potassium en solution aqueuse, ozone dans un solvant organique.

Réduction : Gaz hydrogène avec un catalyseur de palladium sur carbone.

Substitution : Méthylate de sodium dans le méthanol.

Principaux produits formés :

Oxydation : Formation d'époxydes et de dérivés hydroxylés.

Réduction : Formation de stéarate de cholestéryle.

Substitution : Formation de divers dérivés substitués du cholestéryle.

Applications De Recherche Scientifique

Drug Delivery Systems

Cholesteryl erucate has garnered attention in the development of drug delivery vehicles due to its biocompatibility and ability to form lipid-based nanocarriers. These carriers can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.

- Nanoparticle Formulation : this compound is used to create nanoparticles that facilitate the targeted delivery of therapeutic agents. For instance, studies have demonstrated that nanoparticles composed of cholesteryl esters can improve the pharmacokinetics of anticancer drugs by enabling sustained release and targeted action at tumor sites .

- Liposome Development : The incorporation of this compound into liposomal formulations has been explored to enhance drug delivery efficiency. Liposomes containing cholesteryl esters have shown improved stability and controlled release profiles, making them suitable for delivering both hydrophilic and hydrophobic drugs .

Liquid Crystal Technology

This compound exhibits liquid crystalline properties, making it valuable in the field of materials science, particularly in the development of liquid crystal displays (LCDs).

- Mesomorphic Behavior : Research indicates that this compound can form smectic and cholesteric phases, which are essential for liquid crystal applications. Its phase behavior allows it to be utilized in various temperature ranges, contributing to the development of responsive materials for display technologies .

- Optical Applications : The optical properties of this compound, such as birefringence and selective reflection, are exploited in advanced optical devices. These properties enable the creation of tunable optical filters and sensors that respond to external stimuli .

Biomedical Research

This compound is also significant in biomedical research, particularly regarding lipid metabolism and cellular interactions.

- Lipid Metabolism Studies : Cholesteryl esters, including this compound, are integral to studying lipid metabolism disorders. Research has shown that this compound can influence cholesterol accumulation in cells, providing insights into conditions like atherosclerosis and fatty liver disease .

- Cellular Uptake Mechanisms : Studies investigating the cellular uptake of cholesteryl esters have highlighted the role of this compound in modulating lipid profiles within cells. This understanding is crucial for developing therapies targeting lipid-related diseases .

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| "Nanoparticle Formulations Using this compound" | Drug Delivery | Demonstrated enhanced bioavailability of encapsulated drugs compared to conventional formulations. |

| "Liquid Crystalline Properties of this compound" | Materials Science | Identified phase transitions relevant for LCD applications; showed stable mesomorphic behavior across temperatures. |

| "Impact of Cholesteryl Esters on Lipid Metabolism" | Biomedical Research | Found that this compound influences cholesterol accumulation in liver cells, providing insights into metabolic disorders. |

Mécanisme D'action

Cholesteryl erucate exerts its effects primarily through its incorporation into cell membranes and lipoproteins. It influences membrane fluidity and permeability, affecting various cellular processes. The compound is also involved in the transport and storage of cholesterol in the body. Its molecular targets include enzymes involved in lipid metabolism and transport proteins .

Comparaison Avec Des Composés Similaires

- Cholesteryl oleate

- Cholesteryl linoleate

- Cholesteryl stearate

- Cholesteryl palmitate

Comparison: Cholesteryl erucate is unique due to the presence of the erucic acid moiety, which contains a long-chain monounsaturated fatty acid. This distinguishes it from other cholesteryl esters like cholesteryl oleate and cholesteryl linoleate, which contain different fatty acids. The specific structure of this compound imparts unique physical and chemical properties, making it suitable for specific applications in research and industry .

Activité Biologique

Cholesteryl erucate, a cholesteryl ester formed from cholesterol and erucic acid (C22:1), has garnered attention in various fields of research due to its unique biological properties and potential applications. This article delves into the biological activity of this compound, examining its metabolic pathways, physiological roles, and implications in health and disease.

Overview of this compound

Cholesteryl esters, including this compound, are important lipid constituents in plasma lipoproteins and play a critical role in cholesterol metabolism. They are formed through the esterification of cholesterol with long-chain fatty acids, which enhances their hydrophobicity and facilitates their transport in the bloodstream. This compound specifically is noted for its liquid crystalline properties, which may influence its biological activity and interactions within biological membranes .

Metabolism and Biological Activity

Cholesteryl esters are typically stored in lipid droplets within cells and can be mobilized when needed. The biological activity of this compound is influenced by its susceptibility to oxidative modifications. When oxidized, cholesteryl esters can exhibit pro-inflammatory properties, activating various pathways associated with cardiovascular diseases.

Key Biological Functions

- Lipid Storage and Transport : Cholesteryl esters serve as a storage form of cholesterol, preventing toxic accumulation within cells. This compound's unique structure allows for efficient incorporation into lipoproteins for transport to peripheral tissues .

- Inflammatory Response : Oxidized forms of cholesteryl esters have been implicated in the activation of macrophages through the Toll-like receptor 4 (TLR4) pathway. This activation leads to the production of reactive oxygen species (ROS) and inflammatory cytokines, contributing to atherosclerosis .

- Cell Membrane Dynamics : The liquid crystalline phase of this compound suggests it may play a role in membrane fluidity and organization, potentially affecting cell signaling pathways .

Research Findings

Recent studies have provided insights into the specific effects of this compound on cellular functions:

- In Vitro Studies : Research has demonstrated that this compound can induce foam cell formation in macrophages when oxidized, highlighting its role in atherogenesis .

- Animal Models : In animal studies, elevated levels of cholesteryl esters have been linked to increased risk factors for cardiovascular diseases, suggesting that monitoring these lipid species could be vital for early diagnosis .

Case Studies

- Atherosclerosis Models : In studies involving atherosclerotic mice models, the administration of oxidized cholesteryl esters led to significant increases in plaque formation compared to controls. This underscores the importance of monitoring oxidative status in cholesteryl esters for cardiovascular risk assessment .

- Lipid Profiling in Human Samples : A study utilizing mass spectrometry found that patients with cardiovascular diseases exhibited altered profiles of cholesteryl esters, including this compound, indicating potential biomarkers for disease progression .

Comparative Analysis

The following table summarizes key characteristics and findings related to this compound compared to other common cholesteryl esters:

| Characteristic | This compound | Cholesteryl Oleate | Cholesteryl Palmitate |

|---|---|---|---|

| Fatty Acid Chain Length | C22:1 | C18:1 | C16:0 |

| Phase Behavior | Liquid Crystalline | Liquid Crystalline | Crystalline |

| Role in Atherosclerosis | Pro-inflammatory | Neutral | Pro-inflammatory |

| Oxidation Susceptibility | High | Moderate | Low |

Propriétés

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-docos-13-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H86O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-29-47(50)51-42-34-36-48(5)41(38-42)30-31-43-45-33-32-44(40(4)28-26-27-39(2)3)49(45,6)37-35-46(43)48/h14-15,30,39-40,42-46H,7-13,16-29,31-38H2,1-6H3/b15-14-/t40-,42+,43+,44-,45+,46+,48+,49-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQHUGNAFKZZXOT-QXAJUEOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H86O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

707.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Cholesteryl erucate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12972 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

24516-39-0 | |

| Record name | Cholesteryl erucate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24516-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholest-5-en-3-ol (3.beta.)-, 3-(13Z)-13-docosenoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cholest-5-en-3β-yl (Z)-13-docosenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.068 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.